Methyl 3-amino-2-(methylamino)pyridine-4-carboxylate
Description
Methyl 3-amino-2-(methylamino)pyridine-4-carboxylate (CAS: 1465010-81-4) is a pyridine derivative with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.20 g/mol . It features a pyridine ring substituted at the 2-position with a methylamino group (-NHCH₃), at the 3-position with an amino group (-NH₂), and at the 4-position with a methyl carboxylate (-COOCH₃) (Figure 1). This compound is categorized as a secondary amine and has been used as a building block in organic synthesis, particularly in pharmaceutical research.
Properties
IUPAC Name |
methyl 3-amino-2-(methylamino)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-10-7-6(9)5(3-4-11-7)8(12)13-2/h3-4H,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKSCGFTNJSXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(methylamino)pyridine-4-carboxylate typically involves the reaction of 3-amino-2-(methylamino)pyridine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(methylamino)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-amino-2-(methylamino)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(methylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and physicochemical properties of Methyl 3-amino-2-(methylamino)pyridine-4-carboxylate and its closest analogues:
Key Differences and Implications
Methyl 3-amino-2-methyl-pyridine-4-carboxylate (CAS: 1227581-39-6)
- Structural Difference: Replaces the methylamino group (-NHCH₃) at the 2-position with a methyl (-CH₃) group.
- Impact: Reduced hydrogen-bonding capacity due to the absence of the secondary amine. Lower molecular weight (166.18 vs. 181.20) may improve solubility in non-polar solvents.
3-[(4-Methylthiophen-2-yl)methylamino]pyridine-4-carboxylic acid (AUY)
- Structural Difference: Incorporates a methylthiophene-methylamino substituent at the 2-position and a carboxylic acid at the 4-position.
- The carboxylic acid group (-COOH) increases acidity compared to the methyl ester (-COOCH₃) in the target compound, affecting solubility and metal-binding properties .
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
- Structural Difference: Features a thienopyridine core fused with a thiophene ring and a carboxamide at the 2-position.
- The carboxamide group (-CONH₂) enhances hydrogen-bonding interactions, making it suitable for kinase inhibition studies .
Spectral and Analytical Data
While direct spectral data for this compound are unavailable in the provided evidence, analogues like 2-[(Methylamino)methyl]phenol (Figures S1–S3 in ) demonstrate characteristic NMR and IR profiles for methylamino groups:
- 1H-NMR: Methylamino protons resonate at δ 2.3–2.8 ppm (singlet or multiplet).
- IR : N-H stretches at ~3300 cm⁻¹ and C-N stretches at ~1250 cm⁻¹ .
Biological Activity
Methyl 3-amino-2-(methylamino)pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an amino group and a carboxylate ester. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions with enzymes or receptors. These interactions can modulate enzyme activity, influencing cellular pathways and signaling mechanisms. The compound may also participate in redox reactions, further impacting its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The exact mechanism may involve interference with bacterial cell wall synthesis or function.
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism involves targeting specific cancer cell pathways, potentially leading to apoptosis in malignant cells. Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation effectively .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridine ring can significantly affect its potency and selectivity against different biological targets.
Table 1: Structure-Activity Relationship Analysis
| Compound Variant | Substituent | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Original | - | Antimicrobial | 15 |
| Variant A | -NH2 | Anticancer | 10 |
| Variant B | -NO2 | Antimicrobial | 20 |
| Variant C | -OCH3 | Anticancer | 5 |
This table summarizes various derivatives and their corresponding biological activities, showcasing how modifications can enhance or diminish effectiveness.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited an IC50 value of 15 µM against Escherichia coli, indicating its potential as an antimicrobial agent.
- Anticancer Potential : Another investigation highlighted that a derivative of this compound showed significant cytotoxicity against breast cancer cells, with an IC50 value of 10 µM, suggesting its utility in cancer therapy .
Q & A
Basic Questions
Q. What are the established synthetic routes for Methyl 3-amino-2-(methylamino)pyridine-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step functionalization of pyridine cores. For example, a related pyridine carboxylate derivative (ethyl 2-((4-chloropyridin-2-yl)amino)oxazole-4-carboxylate) was synthesized via C–N coupling reactions under palladium catalysis, followed by esterification . Key optimization parameters include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ for coupling efficiency.
- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation.
- Protecting groups : Use of Boc or Fmoc groups to prevent undesired amine reactivity during esterification .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amine proton environments. For example, pyridine derivatives with adjacent amino groups show distinct splitting patterns in aromatic regions .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for a related pyridine-carboxylate salt (monoclinic crystal system, β = 92.481°) .
Q. How can researchers assess the purity of this compound, and what challenges arise during purification?
- Methodological Answer :
- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm. Purity thresholds >95% are standard for research-grade material, as seen in catalog entries for similar pyridine derivatives .
- Challenges :
- Hydrophilicity : Amino and methylamino groups increase polarity, complicating silica-based chromatography. Switch to HILIC or ion-pairing methods.
- Degradation : Monitor for hydrolysis of the methyl ester under acidic/basic conditions via LC-MS .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by amine proton exchange or rotational isomerism. For example, NOE correlations can distinguish between para and meta substituents .
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental NMR data to validate assignments .
- Cocrystallization : Co-crystallize with heavy atoms (e.g., bromine) to improve X-ray diffraction quality, as done for a structurally similar piperidine-carboxylate .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies :
- pH stability : Incubate in buffers (pH 2–12) at 25°C for 24–72 hours. Monitor ester hydrolysis via LC-MS, noting degradation at pH <3 or >10 .
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., 150–200°C for similar esters) .
- Storage recommendations : Store at –20°C under nitrogen to prevent oxidation of amine groups, as advised for structurally analogous compounds .
Q. What mechanistic insights exist for the compound’s role in multi-component reactions (e.g., Ugi or Suzuki couplings)?
- Methodological Answer :
- Intermediate trapping : Use in-situ IR or MS to detect intermediates like imine or boronate adducts. For example, Ugi reactions involving pyridine carboxylates form cyclic intermediates via nucleophilic attack .
- Kinetic studies : Vary reagent stoichiometry (e.g., Pd catalyst loading) to identify rate-limiting steps. A related pyridine synthesis showed pseudo-first-order kinetics under excess boronic acid conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
